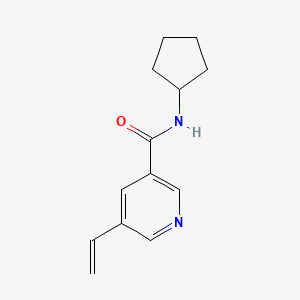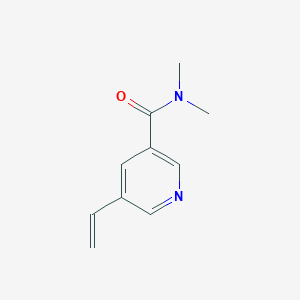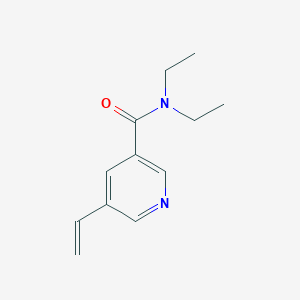
1-Benzyl-5-ethenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-ethenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals The structure of this compound consists of a benzyl group attached to the nitrogen atom and an ethenyl group at the 5-position of the indole ring
Métodos De Preparación
The synthesis of 1-Benzyl-5-ethenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 1-benzyl-1-phenylhydrazine and an appropriate aldehyde or ketone . The reaction conditions typically involve heating the reactants in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
1-Benzyl-5-ethenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indoles. For example, nitration, halogenation, and sulfonation can occur at the 3-position of the indole ring.
Addition: The ethenyl group can undergo addition reactions, such as hydrogenation, to form saturated derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-ethenyl-1H-indole has several scientific research applications:
Medicinal Chemistry: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may serve as a lead compound for developing new pharmaceuticals.
Materials Science: Indole derivatives are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs)
Biological Research: Indole compounds are studied for their role in biological systems, including their interaction with enzymes and receptors. This compound can be used as a probe to study these interactions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-ethenyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for binding to biological targets . The benzyl and ethenyl groups may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
1-Benzyl-5-ethenyl-1H-indole can be compared with other indole derivatives, such as:
1-Benzyl-1H-indole: Lacks the ethenyl group, which may affect its reactivity and biological activity.
5-Ethenyl-1H-indole: Lacks the benzyl group, which may influence its binding properties and stability.
1-Benzyl-3-substituted indoles: These compounds have substitutions at the 3-position, which can significantly alter their chemical and biological properties.
The uniqueness of this compound lies in the combination of the benzyl and ethenyl groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
IUPAC Name |
1-benzyl-5-ethenylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-2-14-8-9-17-16(12-14)10-11-18(17)13-15-6-4-3-5-7-15/h2-12H,1,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFCAOVZOHEFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60795985 |
Source


|
| Record name | 1-Benzyl-5-ethenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60795985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63228-23-9 |
Source


|
| Record name | 1-Benzyl-5-ethenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60795985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














